3-Amino-2-chloroisonicotinaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

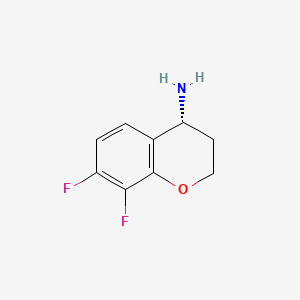

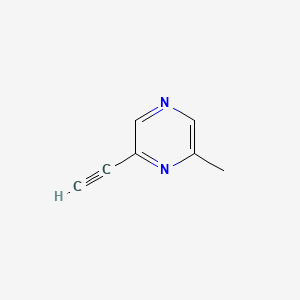

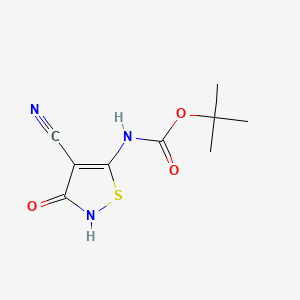

3-Amino-2-chloroisonicotinaldehyde is a chemical compound with the molecular formula C6H5ClN2O . It has an average mass of 156.570 Da and a monoisotopic mass of 156.009033 Da . It is supplied by various manufacturers, including Clinivex and Dayang Chem (Hangzhou) Co., Ltd .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using spectroscopy. The N-H stretch appears as a strong, broad band between 3100-2600 cm−1 in the infrared spectrum . Carbons directly attached to the nitrogen appear in the 10-65 ppm region of a 13C NMR spectra .Chemical Reactions Analysis

Amines, such as this compound, can react with acids to form salts soluble in water . They can also undergo alkylation and acylation reactions .Physical And Chemical Properties Analysis

Amines, like this compound, act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions .Scientific Research Applications

Stereoselective Synthesis of Homoallylic Primary Amines

Research demonstrates the utility of aldehydes in three-component reactions involving ammonia and allylboronates to produce homoallylic primary amines with high chemo- and stereoselectivities. Such reactions facilitate the stereoselective synthesis of uncommon alpha-amino acids like alloisoleucine, showcasing the role of aldehydes as key intermediates in the synthesis of biologically relevant molecules (Sugiura, Hirano, & Kobayashi, 2004).

Iron-Catalyzed Annulation

The iron-catalyzed [3 + 2] annulation of donor-acceptor aminocyclopropanes with aldehydes represents a significant advancement, offering a stereoselective and atom-economic method to access 2-aminotetrahydrofurans. This method underscores the importance of aldehydes in constructing complex structures central to DNA and RNA, highlighting their broad utility in synthetic organic chemistry (Benfatti, de Nanteuil, & Waser, 2012).

Organoselenium-Catalyzed Amination

Research on organoselenium catalysis demonstrates its efficiency in synthesizing 3-amino allylic alcohols with excellent regio- and stereoselectivity. This methodology emphasizes the catalytic potential of organoselenium compounds in facilitating direct amination reactions, offering a novel approach to synthesizing valuable organic compounds (Deng et al., 2015).

Synthesis of Beta3-Amino Acids

A novel method for synthesizing beta(3)-amino acids involves the selective oxidation of phthalimide-protected allylic amines under Wacker conditions. This process exemplifies the versatility of aldehydes in producing amino acids and alcohols through oxidation or reduction, followed by deprotection steps, highlighting their significance in the synthesis of biologically important molecules (Weiner et al., 2009).

Safety and Hazards

Future Directions

Amine functionalized materials, which include compounds like 3-Amino-2-chloroisonicotinaldehyde, are being explored for various applications, including CO2 capture . Additionally, ω-transaminases, which can act on amines, are being studied for their potential in synthesizing complex chemical compounds .

properties

IUPAC Name |

3-amino-2-chloropyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-6-5(8)4(3-10)1-2-9-6/h1-3H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWMWWUBXMYJEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855749 |

Source

|

| Record name | 3-Amino-2-chloropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1289046-28-1 |

Source

|

| Record name | 3-Amino-2-chloropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dideuterio-1-[2,2,2-trichloro-1-deuterio-1-(4-methoxyphenyl)ethyl]-4-(trideuteriomethoxy)benzene](/img/structure/B596792.png)

![1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 6-methyl-](/img/structure/B596795.png)

![Ethyl 5-hydroxy-8-isopentyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B596798.png)